BenchChemオンラインストアへようこそ!

3-Bromo-2-chloro-7-nitroquinoline

Antimalarial Medicinal Chemistry Plasmodium berghei

Procure 3-bromo-2-chloro-7-nitroquinoline (CAS 1026437-82-0) to leverage its non-interchangeable 2,3,7-regiochemistry—the 2-chloro and 3-bromo substituents enable orthogonal Pd-catalyzed and Ni-catalyzed cross-coupling sequences inaccessible with 4-chloro or mono-halogenated analogs. The 7-nitro group serves as a bioreductive handle or H-bond acceptor critical for antimalarial cryptolepine/neocryptolepine SAR (>90% in vivo parasitemia suppression in class-level models). Its unique Br/Cl isotopic signature and retention time also make it an unambiguous LC-MS/MS reference standard for halogenated quinoline metabolite tracing. Standard R&D quantities available; inquire for bulk.

Molecular Formula C9H4BrClN2O2
Molecular Weight 287.5
CAS No. 1026437-82-0
Cat. No. B2853488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-7-nitroquinoline
CAS1026437-82-0
Molecular FormulaC9H4BrClN2O2
Molecular Weight287.5
Structural Identifiers
SMILESC1=CC(=CC2=NC(=C(C=C21)Br)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H4BrClN2O2/c10-7-3-5-1-2-6(13(14)15)4-8(5)12-9(7)11/h1-4H
InChIKeyAAMUURCEDXGFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-7-nitroquinoline CAS 1026437-82-0: Definition, Physicochemical Baseline, and Procurement Classification


3-Bromo-2-chloro-7-nitroquinoline (CAS 1026437-82-0) is a trisubstituted heteroaromatic compound belonging to the quinoline family, characterized by the simultaneous presence of bromo at C3, chloro at C2, and a nitro group at C7 on the quinoline core. Its molecular formula is C₉H₄BrClN₂O₂, with a molecular weight of 287.50 g/mol . The compound is a solid with reported purities ranging from 95% to 98% across commercial suppliers . It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where its halogen and nitro functional groups enable orthogonal cross-coupling strategies for constructing complex quinoline-derived scaffolds .

3-Bromo-2-chloro-7-nitroquinoline: Why Its Specific 2,3,7-Halogen-Nitro Substitution Pattern Prevents Simple In-Class Substitution


In-class substitution of 3-bromo-2-chloro-7-nitroquinoline is precluded by the compound's precise and non-interchangeable regiochemical architecture. Within the bromo-chloro-nitroquinoline isomer family, minor positional shifts in halogen or nitro placement produce structurally distinct molecules (regioisomers) with divergent physicochemical properties, including altered LogP and electronic character [1]. Specifically, the 2-chloro substituent imparts distinct electrophilic reactivity at the C2 position that differs fundamentally from other regioisomeric patterns (e.g., 4-chloro or 3-chloro analogs), thereby restricting cross-coupling pathways and dictating different synthetic outcomes [2]. Furthermore, in biologically active quinoline series, the precise spatial orientation of halogen atoms and the nitro group is a critical determinant of target engagement and potency [3]. Consequently, procurement of an alternative bromo-chloro-nitroquinoline regioisomer or a dehalogenated analog will not replicate the intended synthetic or biological behavior of the 2,3,7-substituted scaffold.

3-Bromo-2-chloro-7-nitroquinoline Procurement Guide: Quantitative Comparative Evidence Against Closest Analogs


Halogen-Dependent Antiplasmodial Efficacy: Evidence from a Cryptolepine Analog Series

A structurally related halogenated quinoline series, evaluated in a murine Plasmodium berghei model, demonstrates that specific halogen substitution patterns profoundly modulate in vivo antiplasmodial potency. The 7-bromo-2-chloro substitution pattern (analog 11k) was identified as a critical contributor to high efficacy, achieving >90% parasitemia suppression at 25 mg/kg/day without apparent toxicity [1]. This provides class-level inference that the targeted 3-bromo-2-chloro-7-nitroquinoline scaffold, which retains the essential 2-chloro motif and introduces an additional electron-withdrawing nitro group, represents a non-interchangeable building block for antimalarial agent development.

Antimalarial Medicinal Chemistry Plasmodium berghei

Regiochemical Influence on Antiproliferative Potency: 6-Bromo-5-nitroquinoline as a Reference Class Comparator

In a study evaluating substituted quinoline derivatives across multiple cancer cell lines, 6-bromo-5-nitroquinoline (compound 4) demonstrated significant antiproliferative activity in HT29 human colorectal adenocarcinoma cells, though with lower cytotoxic potency than the reference drug 5-fluorouracil (5-FU) [1]. This finding establishes a baseline that bromo-nitroquinoline regioisomers possess measurable but position-dependent anticancer activity. The target compound 3-bromo-2-chloro-7-nitroquinoline represents a distinct regioisomeric and substitutional variant, wherein the nitro group resides at C7 rather than C5, and an additional chloro substituent occupies C2.

Anticancer Cytotoxicity Quinoline SAR

Synthetic Differentiation: Orthogonal Reactivity of 2-Chloro vs. 4-Chloro Quinoline Scaffolds in Pd-Catalyzed Cross-Coupling

The 2-chloro substituent on the quinoline ring exhibits distinct reactivity compared to 4-chloro isomers in palladium-catalyzed cross-coupling reactions. Halogens at the α and γ positions (C2 and C4) of quinoline are more susceptible to oxidative addition to Pd(0) than simple carbocyclic aryl halides; however, 2-chloro- and 4-chloro-quinolines undergo palladium-catalyzed reactions under standard conditions with differing kinetics and regioselectivity [1]. The target compound 3-bromo-2-chloro-7-nitroquinoline uniquely combines a reactive 2-chloro leaving group with a 3-bromo handle, enabling sequential, chemoselective functionalization that cannot be replicated with 3-bromo-4-chloro-7-nitroquinoline or 4-chloro-3-bromo-7-nitroquinoline isomers.

Synthetic Chemistry Cross-Coupling Palladium Catalysis

Physicochemical Baseline: Molecular Weight and Purity Benchmarking Against Commercial Analogs

3-Bromo-2-chloro-7-nitroquinoline (MW 287.50 g/mol) is a structurally more complex, higher molecular weight scaffold compared to its dehalogenated or mono-halogenated analogs. For example, 2-chloro-7-nitroquinoline (CAS 49609-03-2) has MW 208.60 g/mol, while 3-bromo-7-nitroquinoline (CAS 1354221-07-0) has MW 253.05 g/mol . The target compound's larger MW and additional halogen substituent result in increased lipophilicity (calculated XLogP ~3.5 for 3-bromo-2-chloroquinoline core ), which alters chromatographic retention time and solubility profile. Commercial purity specifications for the target compound range from 95% to 98%, comparable to its mono-halogenated analogs .

Quality Control Procurement Analytical Chemistry

3-Bromo-2-chloro-7-nitroquinoline CAS 1026437-82-0: Recommended Application Scenarios Based on Verifiable Evidence


Medicinal Chemistry: Lead Optimization of Antimalarial Cryptolepine/Neocryptolepine Analogs

Based on class-level evidence demonstrating that 7-bromo-2-chloro substitution confers >90% in vivo parasitemia suppression in Plasmodium berghei models [1], 3-bromo-2-chloro-7-nitroquinoline serves as a strategic intermediate for constructing halogenated/nitrated cryptolepine and neocryptolepine analogs. The compound's 3-bromo and 2-chloro handles permit sequential Pd-catalyzed cross-coupling for SAR exploration, while the 7-nitro group may undergo bioreductive activation or serve as a hydrogen-bond acceptor in target engagement [1].

Synthetic Methodology: Orthogonal Functionalization via Chemoselective Cross-Coupling

The compound is well-suited for reaction development studies requiring sequential, chemoselective derivatization. The 2-chloro position is susceptible to Pd(0) oxidative addition under standard coupling conditions, while the 3-bromo position can be addressed with distinct catalytic systems (e.g., Ni-catalyzed reductive cross-coupling of heteroaryl bromides [2]), enabling differential functionalization at two distinct sites on the quinoline core. This orthogonal reactivity is not available in mono-halogenated or 4-chloro analogs [3].

Analytical Method Development: LC-MS/MS Reference Standard for Halogenated Quinoline Metabolite Identification

Given its distinct molecular weight (287.50 g/mol) and unique isotopic pattern from Br and Cl, 3-bromo-2-chloro-7-nitroquinoline is suitable as a reference standard in LC-MS/MS method development for detecting and quantifying halogenated quinoline metabolites or synthetic impurities in pharmaceutical development workflows . Its retention time and fragmentation pattern provide unambiguous differentiation from structurally similar mono-halogenated or non-halogenated quinoline derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-chloro-7-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.